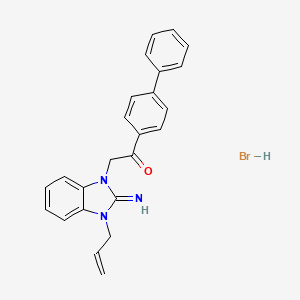
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1989 by K. T. Ooi and colleagues at the University of Tokyo. Since then, D609 has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves the inhibition of PC-PLC. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. By inhibiting this enzyme, this compound prevents the production of DAG, which is an important signaling molecule in many cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is that it is a small molecule inhibitor that can easily penetrate cell membranes. This makes it useful for studying the effects of PC-PLC inhibition in cells and tissues. However, one limitation of this compound is that it can also inhibit other enzymes, such as phospholipase A2 and phospholipase D, at high concentrations. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential use as a tool for studying the role of PC-PLC in various cellular processes. Finally, there is interest in developing more specific inhibitors of PC-PLC that could be used in clinical settings.
Synthesemethoden
The synthesis of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves the reaction of 7-hydroxy-4H-chromen-4-one with 2-methyl-3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with propylamine to yield this compound. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one has been used in a variety of scientific research applications. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme involved in the breakdown of phospholipids in cell membranes. This inhibition leads to the accumulation of phosphatidylcholine in the membrane, which can have a variety of effects on cell signaling and membrane structure.
Eigenschaften
IUPAC Name |
2-methyl-3-phenoxy-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-11-21-15-9-10-16-17(12-15)22-13(2)19(18(16)20)23-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTINTXJPGWBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-phenylpiperazine](/img/structure/B4992551.png)
![4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4992555.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4992565.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B4992579.png)

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4992590.png)
![5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4992593.png)
![2-methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4992609.png)

![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4992623.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4992644.png)
![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)